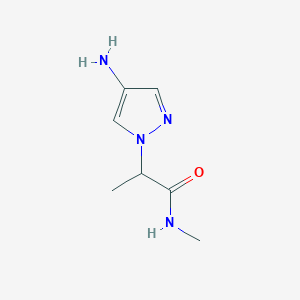

2-(4-Amino-1H-pyrazol-1-YL)-N-methylpropanamide

CAS No.:

Cat. No.: VC13342259

Molecular Formula: C7H12N4O

Molecular Weight: 168.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N4O |

|---|---|

| Molecular Weight | 168.20 g/mol |

| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-methylpropanamide |

| Standard InChI | InChI=1S/C7H12N4O/c1-5(7(12)9-2)11-4-6(8)3-10-11/h3-5H,8H2,1-2H3,(H,9,12) |

| Standard InChI Key | AMVMHNYWRBEENN-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC)N1C=C(C=N1)N |

| Canonical SMILES | CC(C(=O)NC)N1C=C(C=N1)N |

Introduction

Chemical Identity and Structural Features

2-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide (IUPAC name: 2-(4-aminopyrazol-1-yl)-N-methylpropanamide) is a nitrogen-containing heterocycle with the molecular formula C₇H₁₁N₄O and a molecular weight of 168.20 g/mol . The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is substituted at position 1 with a propanamide group and at position 4 with an amino group. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₄O |

| Molecular Weight | 168.20 g/mol |

| SMILES | CC(NC)C(=O)N(C)C1=CN=C(N)C=C1 |

| InChI Key | OWEHXTMCEHQWRP-UHFFFAOYSA-N |

| PubChem CID | 43116735 |

The amino group at position 4 enhances nucleophilicity, enabling participation in hydrogen bonding and electrophilic substitution reactions, while the methylpropanamide moiety contributes to steric effects and solubility .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

-

Amino group: Participates in acylation, alkylation, and Schiff base formation.

-

Pyrazole ring: Undergoes electrophilic substitution at position 3 or 5 due to electron-donating amino groups.

-

Amide moiety: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines .

| Compound | Key Structural Differences | Biological Activity |

|---|---|---|

| 3-(4-Amino-1H-pyrazol-1-yl)propanamide | Longer carbon chain | Reduced metabolic stability |

| N-Methyl-4-amino-pyrazole-3-carboxamide | Carboxamide substitution | Enhanced kinase affinity |

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and anti-inflammatory agents. Its amino and amide groups facilitate interactions with biological targets, making it a candidate for structure-activity relationship (SAR) studies.

Materials Science

Pyrazole derivatives are employed in coordination chemistry as ligands for metal-organic frameworks (MOFs). The amino group enhances binding to transition metals like Cu(II) and Fe(III), enabling applications in catalysis and sensing .

Future Directions

Further studies should prioritize:

-

In vivo toxicology: Assessing acute and chronic toxicity profiles.

-

Structural optimization: Modifying the propanamide chain to enhance bioavailability.

-

Target identification: High-throughput screening against disease-relevant protein libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume